acetamide, n-[4-[(difluoromethyl)thio]phenyl]-
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Overview
Description
Acetamide, n-[4-[(difluoromethyl)thio]phenyl]- is a chemical compound with the molecular formula C9H9F2NOS and a molecular weight of 217.24 g/mol This compound is characterized by the presence of a difluoromethylthio group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, n-[4-[(difluoromethyl)thio]phenyl]- typically involves the reaction of 4-[(difluoromethyl)thio]aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-[(difluoromethyl)thio]aniline+acetic anhydride→acetamide, n-[4-[(difluoromethyl)thio]phenyl]-+acetic acid
Industrial Production Methods
In an industrial setting, the production of acetamide, n-[4-[(difluoromethyl)thio]phenyl]- may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, n-[4-[(difluoromethyl)thio]phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Acetamide, n-[4-[(difluoromethyl)thio]phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Mechanism of Action
The mechanism of action of acetamide, n-[4-[(difluoromethyl)thio]phenyl]- involves its interaction with specific molecular targets. The difluoromethylthio group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The phenyl ring and acetamide moiety may also contribute to the overall activity by stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, n-[4-[(trifluoromethyl)thio]phenyl]-
- Acetamide, n-[4-[(chloromethyl)thio]phenyl]-
- Acetamide, n-[4-[(methylthio)phenyl]-
Uniqueness
Acetamide, n-[4-[(difluoromethyl)thio]phenyl]- is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical properties compared to its analogs. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NOS/c1-6(13)12-7-2-4-8(5-3-7)14-9(10)11/h2-5,9H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRKNBBWYHACKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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